1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
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Overview
Description
“1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a chemical compound with the molecular formula C14H17Cl2NO4S. It has an average mass of 366.260 Da and a monoisotopic mass of 365.025543 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-dichlorobenzyl chloride, a related compound, has been used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives . Another study reported the preparation of 2,4-dichlorobenzonitrile by direct ammoxidation of 2,4-dichlorobenzyl chloride .Chemical Reactions Analysis
The chemical reactions involving similar compounds such as alcohols and benzyl chlorides have been studied. For example, alcohols react with strongly acidic hydrogen halides HCl, HBr, and HI, but they do not react with nonacidic NaCl, NaBr, or NaI .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone”:
Enzyme Inhibition Studies
The compound is used in studies aimed at inhibiting specific enzymes. Its structure allows it to bind effectively to enzyme active sites, making it a valuable tool in understanding enzyme mechanisms and developing enzyme inhibitors. This is crucial for designing drugs that can modulate enzyme activity in diseases such as cancer and inflammatory conditions .
Chemical Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions, making it versatile for creating new compounds with potential biological activity. Researchers use it to develop novel synthetic pathways and explore new chemical reactions .
Biological Activity Screening
Researchers use this compound in high-throughput screening to identify its biological activities. By testing it against a wide range of biological targets, scientists can discover new therapeutic uses and understand its mechanism of action. This screening is essential for drug discovery and development .
Structural Biology
The compound is used in structural biology to study the three-dimensional structures of biological macromolecules. By binding to proteins or nucleic acids, it helps in elucidating their structures and understanding their functions. This information is vital for rational drug design and understanding disease mechanisms .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to be modified into more effective drugs. Researchers study its structure-activity relationships (SAR) to optimize its properties, such as potency, selectivity, and pharmacokinetics. This process is crucial for developing new therapeutic agents .
Toxicology Studies
The compound is also used in toxicology to assess its safety and potential side effects. Researchers conduct various in vitro and in vivo studies to understand its toxicity profile, which is essential for ensuring the safety of new drugs. These studies help in identifying any adverse effects and determining safe dosage levels .
Biochemical Assays
This compound is employed in various biochemical assays to study its interactions with different biomolecules. These assays help in understanding its binding affinities, kinetics, and thermodynamics, providing valuable insights into its potential as a therapeutic agent. Such studies are fundamental for drug discovery and development .
Mechanism of Action
Target of Action
Compounds with sulfonyl groups are often used in medicinal chemistry due to their ability to easily react with heterocyclic amines to create complex sulfonamides .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone”. The sulfonyl group in the compound could potentially interact with its targets through the formation of sulfonamide bonds .
Biochemical Pathways
Compounds with similar structures have been known to participate in reactions involving electrophilic aromatic substitution .
properties
IUPAC Name |
1-[3-[(2,4-dichlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c15-11-4-3-10(13(16)6-11)8-22(20,21)9-12(18)7-17-5-1-2-14(17)19/h3-4,6,12,18H,1-2,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZXEXLVKDHHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.